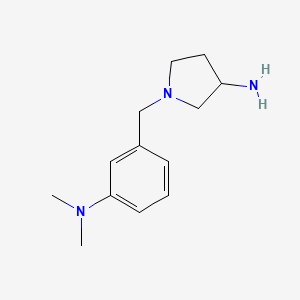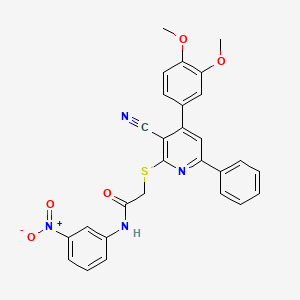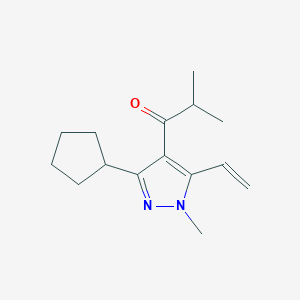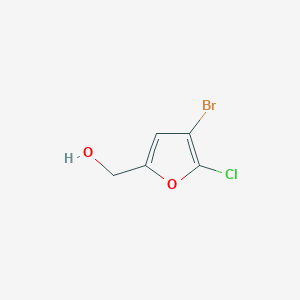
(4-Bromo-5-chlorofuran-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-5-chlorofuran-2-yl)methanol is a chemical compound with the molecular formula C5H4BrClO2. It is a derivative of furan, a heterocyclic organic compound, and contains both bromine and chlorine substituents on the furan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-chlorofuran-2-yl)methanol typically involves the bromination and chlorination of furan derivatives. One common method is the bromination of 5-chlorofuran-2-carbaldehyde followed by reduction to obtain the desired methanol derivative. The reaction conditions often involve the use of bromine and a suitable solvent, such as dichloromethane, at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination and chlorination reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-5-chlorofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine and chlorine substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: (4-Bromo-5-chlorofuran-2-yl)carboxylic acid.
Reduction: 4,5-Dihydrofuran-2-ylmethanol.
Substitution: (4-Methoxy-5-chlorofuran-2-yl)methanol.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-5-chlorofuran-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Bromo-5-chlorofuran-2-yl)methanol is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of bromine and chlorine substituents may influence its reactivity and binding affinity to these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Bromo-5-chlorofuran-2-yl)carboxylic acid
- (4-Methoxy-5-chlorofuran-2-yl)methanol
- 4,5-Dihydrofuran-2-ylmethanol
Uniqueness
(4-Bromo-5-chlorofuran-2-yl)methanol is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. The combination of bromine and chlorine atoms provides a unique reactivity profile, making it valuable for specific synthetic applications and research studies .
Eigenschaften
Molekularformel |
C5H4BrClO2 |
|---|---|
Molekulargewicht |
211.44 g/mol |
IUPAC-Name |
(4-bromo-5-chlorofuran-2-yl)methanol |
InChI |
InChI=1S/C5H4BrClO2/c6-4-1-3(2-8)9-5(4)7/h1,8H,2H2 |
InChI-Schlüssel |
LBCHBWVWCZMWFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1Br)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


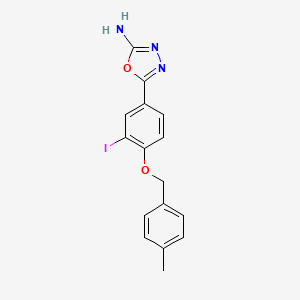
![4-Oxo-3,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B15055281.png)

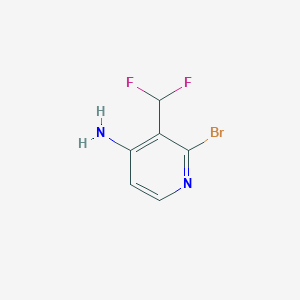
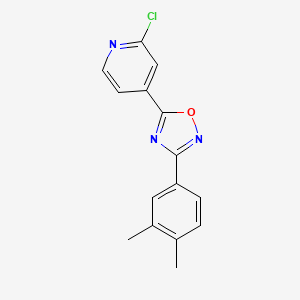
![5-Methyl-7-(methylsulfonyl)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile](/img/structure/B15055308.png)
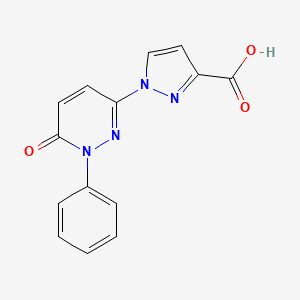
![5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B15055319.png)
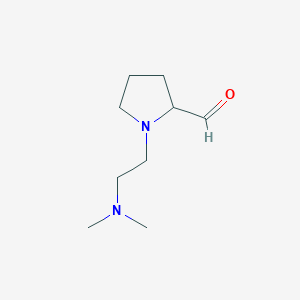
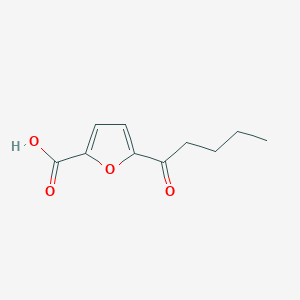
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylpyridin-2-amine](/img/structure/B15055338.png)
